molecular formula C27H25NO B14643030 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol CAS No. 56501-73-6

1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol

Cat. No.: B14643030
CAS No.: 56501-73-6
M. Wt: 379.5 g/mol
InChI Key: HPMCDMMFHHPKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol is an organic compound that belongs to the class of tertiary alcohols It is characterized by the presence of two 4-methylphenyl groups, one phenyl group, and one 2-pyridyl group attached to a central carbon atom, which also bears a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol typically involves the reaction of 4-methylbenzophenone with 2-pyridylmagnesium bromide in the presence of a suitable catalyst. The reaction proceeds through the formation of a Grignard reagent, which then reacts with the carbonyl group of 4-methylbenzophenone to form the desired product. The reaction conditions usually include anhydrous solvents such as diethyl ether or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The phenyl and pyridyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: The major products include 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ketone.

    Reduction: The major product is 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethane.

    Substitution: Depending on the substituent, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethane
  • 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ketone
  • 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)methanol

Uniqueness

1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol is unique due to the presence of both phenyl and pyridyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the formation of coordination complexes and the development of advanced materials. Its structural features also contribute to its potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

56501-73-6

Molecular Formula

C27H25NO

Molecular Weight

379.5 g/mol

IUPAC Name

1,1-bis(4-methylphenyl)-2-phenyl-2-pyridin-2-ylethanol

InChI

InChI=1S/C27H25NO/c1-20-11-15-23(16-12-20)27(29,24-17-13-21(2)14-18-24)26(22-8-4-3-5-9-22)25-10-6-7-19-28-25/h3-19,26,29H,1-2H3

InChI Key

HPMCDMMFHHPKKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C3=CC=CC=C3)C4=CC=CC=N4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.